molecular formula C22H16N4Na4O14S4 B12276928 Sulfonazo III, titration indicator for S O4

Sulfonazo III, titration indicator for S O4

Cat. No.: B12276928
M. Wt: 780.6 g/mol
InChI Key: ALKYXOOXXKVXDY-SGLNGUFESA-J
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Description

Sulfonazo III: is a synthetic organic compound widely used as a titration indicator for sulfate ions (SO₄²⁻). It is also known by its chemical name, 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt . This compound is particularly valuable in analytical chemistry due to its ability to form colored complexes with various metal ions, making it useful in spectrophotometric analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfonazo III is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with chromotropic acid to form the azo dye.

Industrial Production Methods: Industrial production of Sulfonazo III follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in powder form and is highly soluble in water .

Chemical Reactions Analysis

Types of Reactions: Sulfonazo III undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: It can be reduced to form different azo compounds.

    Substitution: The aromatic rings in Sulfonazo III can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium dithionite.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield various amines .

Scientific Research Applications

Sulfonazo III has a wide range of applications in scientific research:

    Chemistry: Used as a spectrophotometric reagent for detecting and quantifying metal ions.

    Biology: Employed in biochemical assays to measure enzyme activities.

    Medicine: Utilized in diagnostic tests for detecting sulfate ions in biological samples.

    Industry: Applied in water treatment processes to monitor sulfate levels.

Mechanism of Action

The mechanism by which Sulfonazo III exerts its effects involves the formation of colored complexes with metal ions. The compound contains azo groups that can coordinate with metal ions, leading to a color change. This property is exploited in titration and spectrophotometric analyses to detect and quantify sulfate ions. The molecular targets include metal ions such as calcium and magnesium, and the pathways involve complexation reactions .

Comparison with Similar Compounds

    Xylenol Orange: Another azo dye used as a metal ion indicator.

    Eriochrome Black T: Commonly used in complexometric titrations.

    Methyl Orange: Used as a pH indicator.

Uniqueness of Sulfonazo III: Sulfonazo III is unique due to its high specificity for sulfate ions and its ability to form stable colored complexes. This makes it particularly useful in sulfate titrations and spectrophotometric analyses, where precise and accurate measurements are required .

Properties

Molecular Formula

C22H16N4Na4O14S4

Molecular Weight

780.6 g/mol

IUPAC Name

tetrasodium;(3Z,6E)-4,5-dioxo-3,6-bis[(2-sulfonatophenyl)hydrazinylidene]-1,2,7,8-tetrahydronaphthalene-2,7-disulfonate

InChI

InChI=1S/C22H20N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-8,16-17,23-24H,9-10H2,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4/b25-19-,26-20+;;;;

InChI Key

ALKYXOOXXKVXDY-SGLNGUFESA-J

Isomeric SMILES

C1C(/C(=N\NC2=CC=CC=C2S(=O)(=O)[O-])/C(=O)C3=C1CC(/C(=N/NC4=CC=CC=C4S(=O)(=O)[O-])/C3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(=NNC2=CC=CC=C2S(=O)(=O)[O-])C(=O)C3=C1CC(C(=NNC4=CC=CC=C4S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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